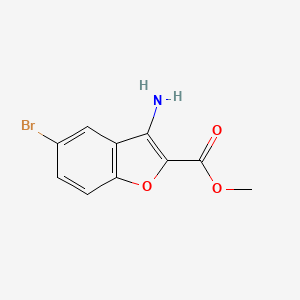
双(1,3-二苯基-2-咪唑啉亚基)
描述
Bis(1,3-diphenyl-2-imidazolidinylidene) is a nucleophilic carbene compound known for its significant role in organic synthesis. This compound is characterized by its tendency to dissociate into two carbenes, making it a valuable reagent in various chemical reactions .
科学研究应用
Bis(1,3-diphenyl-2-imidazolidinylidene) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
Target of Action
Bis(1,3-diphenyl-2-imidazolidinylidene) primarily targets carbonyl compounds . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a nucleophilic reaction . It shows a considerable tendency towards dissociation into two carbenes . This reaction leads to an understanding of nucleophilic carbene chemistry .
Biochemical Pathways
The affected pathways involve the transformation of carbonyl compounds. The reaction of bis(1,3-diphenyl-2-imidazolidinylidene) with acetophenone, for instance, yields two products: N,N’-diphenyl-N-(β-benzoylvinyl) ethylenediamine and 1,3-diphenyl-2-phenacylimidazolidine . The yields depend on experimental conditions .
Pharmacokinetics
Its molecular formula is c30h28n4, and it has a molecular weight of 44457 . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of bis(1,3-diphenyl-2-imidazolidinylidene)‘s action are primarily the transformation of carbonyl compounds into other compounds. For example, the reaction of bis(1,3-diphenyl-2-imidazolidinylidene) with acetophenone yields N,N’-diphenyl-N-(β-benzoylvinyl) ethylenediamine and 1,3-diphenyl-2-phenacylimidazolidine .
Action Environment
The action, efficacy, and stability of bis(1,3-diphenyl-2-imidazolidinylidene) can be influenced by various environmental factors. For instance, the yields of its reaction with acetophenone depend on experimental conditions
生化分析
Biochemical Properties
Bis(1,3-diphenyl-2-imidazolidinylidene) plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules through its imidazolidinylidene groups. These interactions often involve the formation of stable complexes with metal ions, which can influence the activity of metalloenzymes. For instance, Bis(1,3-diphenyl-2-imidazolidinylidene) can bind to transition metals such as palladium and platinum, forming complexes that can act as catalysts in biochemical reactions .
Cellular Effects
The effects of Bis(1,3-diphenyl-2-imidazolidinylidene) on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Bis(1,3-diphenyl-2-imidazolidinylidene) has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Bis(1,3-diphenyl-2-imidazolidinylidene) exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, Bis(1,3-diphenyl-2-imidazolidinylidene) can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(1,3-diphenyl-2-imidazolidinylidene) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Bis(1,3-diphenyl-2-imidazolidinylidene) is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of Bis(1,3-diphenyl-2-imidazolidinylidene) vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, Bis(1,3-diphenyl-2-imidazolidinylidene) can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
Bis(1,3-diphenyl-2-imidazolidinylidene) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes, such as those involved in glycolysis and the citric acid cycle. Additionally, Bis(1,3-diphenyl-2-imidazolidinylidene) can affect metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of Bis(1,3-diphenyl-2-imidazolidinylidene) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues or cellular compartments. The localization and accumulation of Bis(1,3-diphenyl-2-imidazolidinylidene) can influence its biochemical activity and overall efficacy .
Subcellular Localization
Bis(1,3-diphenyl-2-imidazolidinylidene) exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Bis(1,3-diphenyl-2-imidazolidinylidene) may localize to the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1,3-diphenyl-2-imidazolidinylidene) typically involves the reaction of N,N’-diphenylethylenediamine with triethyl orthoformate under nitrogen atmosphere. The reaction is carried out in an oil bath maintained between 190°C and 200°C for about 5 hours. The product crystallizes during the reaction and is filtered, washed with ether, and stored under dry nitrogen to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions: Bis(1,3-diphenyl-2-imidazolidinylidene) undergoes various types of reactions, including:
Nucleophilic Reactions: It behaves as a nucleophilic carbene, reacting with aromatic aldehydes and carbon acids.
Hydrolytic Cleavage: The hydrolytic cleavage of derived imidazolidine derivatives is a notable reaction.
Common Reagents and Conditions:
Aromatic Aldehydes: Reacts under mild conditions to form corresponding adducts.
Carbon Acids: Reacts to form stable products under controlled conditions.
Major Products Formed: The reactions typically yield imidazolidine derivatives, which can be further hydrolyzed to obtain various functionalized products .
相似化合物的比较
- 1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
Comparison: Bis(1,3-diphenyl-2-imidazolidinylidene) is unique due to its high tendency to dissociate into carbenes, which is not as pronounced in similar compounds. This property enhances its reactivity and makes it a versatile reagent in various chemical reactions .
属性
IUPAC Name |
2-(1,3-diphenylimidazolidin-2-ylidene)-1,3-diphenylimidazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4/c1-5-13-25(14-6-1)31-21-22-32(26-15-7-2-8-16-26)29(31)30-33(27-17-9-3-10-18-27)23-24-34(30)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKIZMYRKVCCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)N1C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062235 | |
| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-89-7 | |
| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1',3,3'-Tetraphenyl-2,2'-biimidazolidinylidene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,3-diphenyl-2-imidazolidinylidene) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidazolidine, 2-(1,3-diphenyl-2-imidazolidinylidene)-1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1',3,3'-TETRAPHENYL-2,2'-BIIMIDAZOLIDINYLIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XMY15R2EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1606020.png)








![p-Bis[2-(5-p-biphenyloxazolyl)]benzene](/img/structure/B1606034.png)




